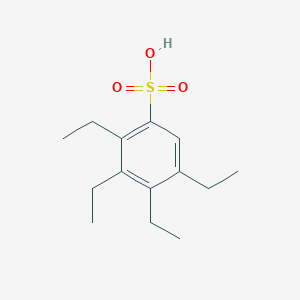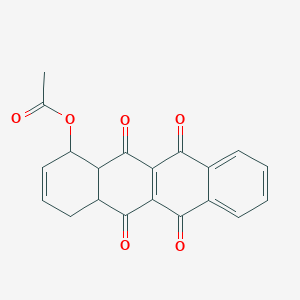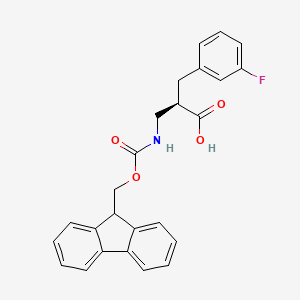
4'-Methoxy-2,4,6-trinitrobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methoxy-2,4,6-trinitrobiphenyl is an organic compound characterized by the presence of a methoxy group and three nitro groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-2,4,6-trinitrobiphenyl typically involves the nitration of 4’-methoxybiphenyl. The process begins with the preparation of 4’-methoxybiphenyl, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods: Industrial production of 4’-Methoxy-2,4,6-trinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Methoxy-2,4,6-trinitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amino derivatives of biphenyl.
Substitution: Halogenated biphenyls and other substituted derivatives.
Applications De Recherche Scientifique
4’-Methoxy-2,4,6-trinitrobiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4’-Methoxy-2,4,6-trinitrobiphenyl involves its interaction with specific molecular targets and pathways. The nitro groups on the biphenyl ring can participate in redox reactions, influencing cellular processes. The compound’s ability to undergo electrophilic substitution reactions allows it to interact with various biomolecules, potentially leading to biological effects such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
- 4-Methoxy-2-nitrobiphenyl
- 2,4,6-Trinitrobiphenyl
- 4’-Methoxy-2,4-dinitrobiphenyl
Comparison: 4’-Methoxy-2,4,6-trinitrobiphenyl is unique due to the presence of both a methoxy group and three nitro groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of electron-donating and electron-withdrawing groups, making it versatile in various chemical reactions and applications.
Propriétés
Numéro CAS |
5110-85-0 |
|---|---|
Formule moléculaire |
C13H9N3O7 |
Poids moléculaire |
319.23 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C13H9N3O7/c1-23-10-4-2-8(3-5-10)13-11(15(19)20)6-9(14(17)18)7-12(13)16(21)22/h2-7H,1H3 |
Clé InChI |
CTRCCGCGDWDRMU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)






![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)

![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)

